molecular formula C13H18BrNO2S B8152674 1-(4-Bromo-2-(methylsulfonyl)benzyl)piperidine

1-(4-Bromo-2-(methylsulfonyl)benzyl)piperidine

Cat. No.: B8152674
M. Wt: 332.26 g/mol
InChI Key: BMCPYCIDBVVVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-(methylsulfonyl)benzyl)piperidine is an organic compound with the molecular formula C12H16BrNO2S It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromine atom and a methylsulfonyl group attached to a benzyl moiety

Preparation Methods

The synthesis of 1-(4-Bromo-2-(methylsulfonyl)benzyl)piperidine typically involves multiple steps, starting with the preparation of the benzyl precursor. One common method includes the bromination of 4-methylsulfonylbenzyl chloride, followed by a nucleophilic substitution reaction with piperidine. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the substitution reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Bromo-2-(methylsulfonyl)benzyl)piperidine undergoes various chemical reactions, including:

Common reagents for these reactions include palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-2-(methylsulfonyl)benzyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-(methylsulfonyl)benzyl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The bromine and methylsulfonyl groups play a crucial role in its binding affinity and specificity, influencing the compound’s overall pharmacological profile .

Comparison with Similar Compounds

Similar compounds include other benzylpiperidine derivatives, such as 1-(4-Chloro-2-(methylsulfonyl)benzyl)piperidine and 1-(4-Fluoro-2-(methylsulfonyl)benzyl)piperidine. Compared to these analogs, 1-(4-Bromo-2-(methylsulfonyl)benzyl)piperidine exhibits unique reactivity due to the presence of the bromine atom, which can participate in a wider range of chemical reactions[5][5].

Properties

IUPAC Name

1-[(4-bromo-2-methylsulfonylphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-18(16,17)13-9-12(14)6-5-11(13)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCPYCIDBVVVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Br)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.